molecular formula C7H8BrN B1590421 2-(2-Bromoethyl)pyridine CAS No. 39232-04-7

2-(2-Bromoethyl)pyridine

Cat. No. B1590421
CAS RN: 39232-04-7
M. Wt: 186.05 g/mol
InChI Key: VZWCPLGFXOCGLM-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN . It is a pyridine derivative and is used as an intermediate in organic synthesis .


Synthesis Analysis

This compound can be obtained by reacting pyridine as a starting material with ethyl bromide under appropriate conditions . The specific reaction conditions may vary for different synthetic routes .


Molecular Structure Analysis

The molecular weight of this compound is 186.049 Da . Its molecular formula is C7H8BrN . The exact mass is 184.984009 Da .


Chemical Reactions Analysis

This compound is commonly used in organic synthesis reactions . It can be used as a starting material for the preparation of alcohols, ethers, esters, and other organic compounds . It can also be used in the drug synthesis process to synthesize drugs for the treatment of chronic diseases .


Physical And Chemical Properties Analysis

This compound has a density of 1.446g/cm3 . Its boiling point is 213.852ºC at 760 mmHg . The flash point is 83.135ºC .

Scientific Research Applications

Spectroscopic and Optical Studies

2-(2-Bromoethyl)pyridine and related compounds have been extensively studied for their spectroscopic and optical properties. For example, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research provides insights into the molecular structure and vibrational frequencies, which are crucial for understanding the chemical behavior of these compounds (Vural & Kara, 2017).

Catalysis and Chemical Reactions

Pyridine derivatives, including those related to this compound, play a significant role in catalysis. For instance, pyridine and ammonia have been used as probes for the quantitative analysis of surface acidity in solid catalysts. This is crucial in understanding and developing catalysts for various chemical reactions, such as the dehydration of 2-(2-hydroxyethyl)pyridine to 2-vinylpyridine (Barzetti et al., 1996).

Pharmaceutical and Biological Applications

The derivatives of pyridine, similar to this compound, have potential applications in pharmaceutical and biological fields. For example, studies have been conducted on the antimicrobial activities of such compounds, providing valuable information for the development of new drugs and treatments (Vural & Kara, 2017).

Material Science and Nanotechnology

In the field of material science and nanotechnology, pyridine derivatives have been utilized for various applications. For example, a simple one-pot reaction using pyridine and cellulose nanocrystals has been developed, simplifying existing cationization methods and leading to higher grafting density while retaining crystallinity. This can have significant implications in the development of new materials (Jasmani et al., 2013).

Environmental and Extraction Techniques

Compounds like this compound are also studied in environmental science, particularly in the extraction of carboxylic acids from dilute solutions, which is important in waste treatment and recycling processes (Datta & Kumar, 2014).

Safety and Hazards

2-(2-Bromoethyl)pyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including gloves and eye protection, when handling this compound .

properties

IUPAC Name

2-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWCPLGFXOCGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512813
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39232-04-7
Record name 2-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol) was added HBr (conc) (90 mL). The mixture was heated to reflux overnight. The next day, excess HBr was removed and the resulting solid recrystallized from iPrOH to provide 2-(bromoethyl)pyridine, yield=100%. 1H NMR (300 MHz, DMSO) δ3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H).
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Synthesis routes and methods III

Procedure details

To a solution of 2-pyridineethanol (1.00 ml) in tetrahydrofuran (20 ml) were successively added triphenylphosphine (3.51 g) and carbon tetrabromide (4.44 g) with stirring at room temperature, and the resulting mixture was stirred at room temperature overnight. After stirring, to the reaction mixture was added diethyl ether, and insoluble materials were filtered off, and the organic layer was washed successively with a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (1:3) as the eluent to afford the title compound (1.30 g, yield: 78%) as a yellow oil.
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78%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of 2-pyridin-2-yl-ethanol (1 g, 8.1 mmol) in diethyl ether (20 mL) was added freshly distilled phosphorous tribromide (0.75 g, 2.7 mmol) over 15 min. The reaction mixture was warmed to r.t. and stirred for a further 5 hours. The reaction mixture was poured into an excess of cooled bicarbonate solution and extracted with dichloromethane (×2). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 2-(2-bromo-ethyl)-pyridine (0.87 g, 58%) as a liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)pyridine
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